molecular formula C15H15F4N3O B2390879 N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide CAS No. 1465362-61-1

N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide

Cat. No. B2390879
CAS RN: 1465362-61-1
M. Wt: 329.299
InChI Key: SRKDAULJOLDEIK-UHFFFAOYSA-N
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Description

N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide, commonly referred to as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development.

Scientific Research Applications

Medicinal Chemistry Applications

Fluorinated Compounds in Drug Development

The incorporation of fluorine atoms into organic molecules can significantly influence their biological activity, stability, and membrane permeability. Research by Wang et al. (2009) on Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination underscores the utility of fluorinated compounds in medicinal chemistry, offering pathways to synthetically useful functional groups for drug development (Wang, Mei, & Yu, 2009).

Antitumor Activity

Benzamide derivatives, including fluorinated ones, have been studied for their potential antitumor properties. Saito et al. (1999) explored synthetic benzamide derivatives, finding that MS-27-275, a compound within this class, exhibits significant in vivo antitumor activity against human tumors by inhibiting histone deacetylase (HDA) (Saito et al., 1999).

Synthesis of Fluorinated Compounds

Heterocyclic Synthesis

The development of fluorinated heterocycles is of great interest due to their importance in the pharmaceutical and agrochemical industries. Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, demonstrating the versatility of fluorinated benzamides in synthesizing complex organic structures (Wu et al., 2017).

Imaging Agents for Medical Diagnostics

Positron Emission Tomography (PET) Imaging

Fluorine-18 labeled benzamides have been explored for their application in PET imaging, particularly for studying dopamine D2 receptors. Mach et al. (1993) synthesized fluorine-18 labeled analogs of benzamides, finding that compounds such as [18F]-23 and [18F]-26b are suitable candidates for PET imaging studies, demonstrating the potential of fluorinated benzamides in neuroimaging (Mach et al., 1993).

properties

IUPAC Name

N-(4-cyano-1-methylpiperidin-4-yl)-2-fluoro-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N3O/c1-22-7-5-14(9-20,6-8-22)21-13(23)10-3-2-4-11(12(10)16)15(17,18)19/h2-4H,5-8H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKDAULJOLDEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)NC(=O)C2=C(C(=CC=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide

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